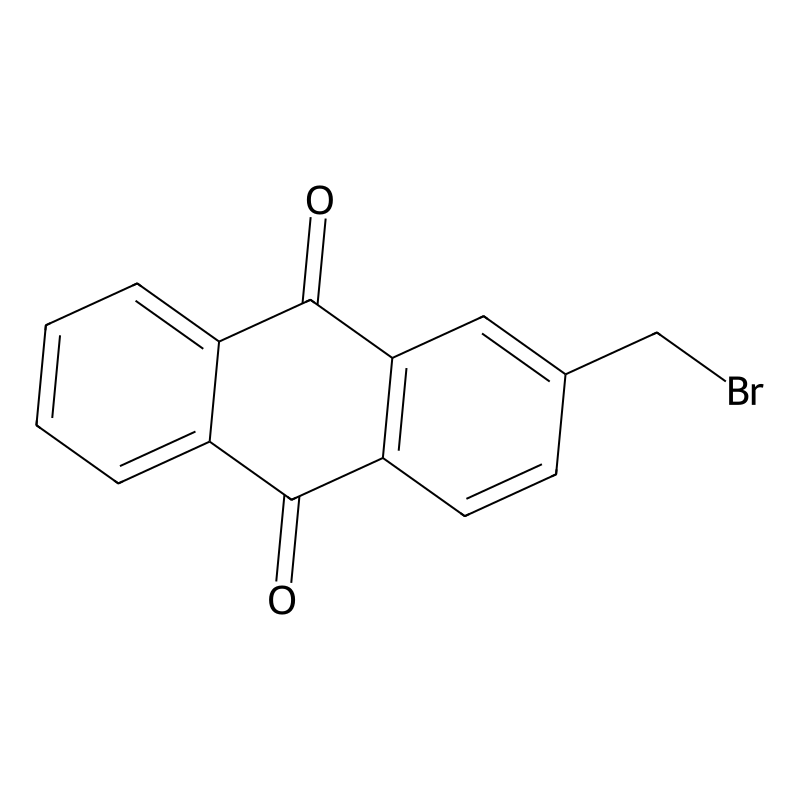

2-Bromomethyl-anthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochemical Applications

Field: Physical Chemistry

Application: Anthraquinone and its derivatives, including 2-Bromomethyl-anthraquinone, are used as sustainable materials for electrochemical applications.

Photocatalysis

Field: Organic Chemistry

Application: 2-Bromoanthraquinone is used as a highly efficient photocatalyst for the oxidation of sec-aromatic alcohols.

Results: The yield of 1-phenethanol to acetophenone can reach more than 96%.

Oxygen Reduction Reaction

Hydrogen Peroxide Generation

Field: Industrial Chemistry

Application: 2-Bromoanthraquinone is used in the industrial production of hydrogen peroxide.

Results: This process is widely used in industry due to its efficiency and scalability.

Ammonia Sensing

Field: Electroanalytical Chemistry

Results: This method provides a sensitive and selective way to detect ammonia.

pH Probe

2-Bromomethyl-anthraquinone is an organic compound with the molecular formula C₁₅H₉BrO₂ and a molecular weight of approximately 305.13 g/mol. It features a bromomethyl group at the 2-position of the anthraquinone structure, which consists of two fused benzene rings with two carbonyl groups. This compound exhibits unique properties due to the presence of the bromine atom, which enhances its reactivity and potential applications in various chemical processes, particularly in photocatalysis and organic synthesis .

2-Bromomethyl-anthraquinone is recognized for its ability to act as a photocatalyst in redox reactions. Under light irradiation, it can facilitate the oxidation of alcohols to ketones, achieving high yields (up to 96% for specific substrates) through hydrogen transfer mechanisms . The compound's reactivity is influenced by the electronegativity of substituents and the acidity of solvents used in reactions. Its photophysical properties allow it to undergo intersystem crossing, leading to the formation of reactive triplet states that participate in electron transfer processes .

Research indicates that 2-bromomethyl-anthraquinone exhibits significant biological activity, including antimicrobial and cytotoxic effects. It has been studied for its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines . The compound's biological efficacy is linked to its structural characteristics, which allow it to interact with cellular components effectively.

The synthesis of 2-bromomethyl-anthraquinone can be achieved through various methods, including:

- Bromination of Anthraquinone: This involves the introduction of a bromomethyl group at the 2-position using bromine or brominating agents under controlled conditions.

- Modified Literature Procedures: Several protocols exist that optimize yield and purity, often involving solvent variations and temperature adjustments during synthesis .

2-Bromomethyl-anthraquinone has diverse applications across several fields:

- Photocatalysis: Utilized as a highly efficient photocatalyst for organic transformations, particularly in oxidative processes.

- Dyes and Pigments: Its vibrant color makes it suitable for use in dyes.

- Pharmaceuticals: Explored for potential use in drug development due to its biological activity against various pathogens and cancer cells .

Interaction studies have shown that 2-bromomethyl-anthraquinone can form complexes with various substrates during photocatalytic reactions. These interactions are crucial for understanding its mechanism of action and optimizing its use as a catalyst. Studies utilizing density functional theory have provided insights into the reaction pathways and intermediates formed during these processes .

Several compounds share structural similarities with 2-bromomethyl-anthraquinone. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Anthraquinone | Base structure without bromomethyl substitution | Used primarily as a dye; less reactive than 2-bromomethyl-anthraquinone. |

| 1-Bromoanthraquinone | Bromine at position 1 | Exhibits different reactivity patterns compared to 2-bromomethyl-anthraquinone. |

| Chloroanthraquinone | Chlorine substitution instead of bromine | Generally less effective as a photocatalyst than its brominated counterpart. |

| 9,10-Anthraquinone | Lacks substituents on the anthraquinone structure | Commonly used in dye applications; less versatile in redox reactions. |

The uniqueness of 2-bromomethyl-anthraquinone lies in its enhanced photocatalytic efficiency due to the presence of the bromomethyl group, which influences both its reactivity and biological activity compared to other anthraquinones.

2-Bromomethyl-anthraquinone is synthesized through radical bromination of 2-methylanthraquinone or via direct bromination of anthraquinone derivatives. Two primary methods dominate:

N-Bromosuccinimide (NBS)-Mediated Radical Bromination

- Procedure: 2-Methylanthraquinone reacts with NBS in carbon tetrachloride (CCl₄) under radical initiation. Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBPO) serve as initiators at elevated temperatures (70–80°C). Yields typically range between 52–93%.

- Mechanism: The reaction proceeds via a radical chain mechanism where NBS generates bromine radicals. Bromination occurs at the benzylic position, forming a bromomethyl group.

Direct Bromination with Br₂

Table 1: Comparative Analysis of Synthetic Routes

| Method | Reagents/Initiators | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| NBS-mediated radical | NBS, AIBN or DBPO | CCl₄ | 70–80°C | 52–93% | |

| Br₂ direct bromination | Br₂, PhNO₂ | None | 145–150°C | ~50% |

Recent advancements include the use of continuous-flow photochemical reactors for scalable bromination, achieving throughputs up to 30 mmol/h with high purity.

Optimization of Radical Bromination Procedures

Key parameters influencing reaction efficiency include initiator type, solvent polarity, and reaction time.

Initiator Selection

- AIBN vs. DBPO: AIBN provides milder initiation conditions, reducing side reactions like dibromination. DBPO enables faster initiation but requires precise temperature control to avoid decomposition.

- Efficiency: AIBN-initiated reactions achieve >90% monobromination in 10–16 hours, while DBPO accelerates reaction times but may lower selectivity.

Solvent Effects

Reaction Time and Temperature

Purification Techniques and Recrystallization Protocols

Purification is critical to isolate 2-bromomethyl-anthraquinone from byproducts like dibrominated derivatives or residual NBS.

Recrystallization Methods

- Ethanol/AcOH: Hot ethanol or acetic acid solutions are used to dissolve crude product, followed by slow cooling to induce crystallization. Yields improve to >90% after recrystallization.

- Chloroform/Petrol: For analytical-grade purity, chloroform solutions are treated with activated charcoal, then precipitated with petrol (60/80). This method achieves >95% purity.

Column Chromatography

Table 2: Purification Protocols

| Method | Solvent System | Purity Achieved | Reference |

|---|---|---|---|

| Ethanol recrystallization | Ethanol, water | 73–93% | |

| Chloroform/petrol | Chloroform, 60/80 petrol | >95% | |

| Silica gel chromatography | DCM/ethyl acetate | 80–85% |

Scalability Challenges in Industrial-Scale Production

Scaling 2-bromomethyl-anthraquinone synthesis faces challenges in maintaining reaction efficiency and safety.

Batch vs. Continuous Processes

- Batch Limitations: Traditional batch methods struggle with heat dissipation and radical recombination at larger scales, leading to reduced yields.

- Continuous Flow: Photochemical reactors enable precise temperature control and rapid mixing, achieving ~88% yield at 4.1 kg/h productivity. This method avoids hazardous Br₂ and minimizes waste.

Cost and Material Availability

Byproduct Management

Table 3: Scalability Considerations

| Factor | Batch Process Limitation | Continuous Flow Advantage |

|---|---|---|

| Yield | <80% due to heat issues | ~88% via controlled mixing |

| Safety | Br₂ fumes, exothermicity | NBS-based, closed systems |

| Throughput | <1 kg/day | 4.1 kg/h (pilot scale) |

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 2-bromomethyl-anthraquinone reveals distinctive structural features that confirm its molecular identity and substitution pattern [1]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide demonstrates characteristic chemical shifts that are diagnostic for this compound [1]. The bromomethyl substituent exhibits a distinctive singlet resonance corresponding to the methylene protons directly attached to the bromine atom [1]. The aromatic proton signals appear in the expected downfield region between 7 and 8 parts per million, consistent with the electron-withdrawing nature of both the quinone core and the bromomethyl substituent [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon atoms of the anthraquinone core appearing at approximately 182 parts per million [1]. This chemical shift is characteristic of quinone carbonyl groups and confirms the presence of the conjugated ketone system [1]. The aromatic carbon signals appear in their expected chemical shift ranges, providing confirmation of the anthraquinone backbone structure [1]. The methylene carbon bearing the bromine substituent exhibits a characteristic upfield shift relative to unsubstituted methylene groups due to the electronegative nature of the bromine atom [1].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopic analysis of 2-bromomethyl-anthraquinone provides valuable information regarding the functional groups present within the molecule [1] [2]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1670 wavenumbers, which is characteristic of quinone carbonyl groups [1] [2]. This frequency is consistent with the conjugated nature of the carbonyl groups within the anthraquinone system [2]. The aromatic carbon-carbon stretching vibrations are observed in the fingerprint region, providing confirmation of the aromatic ring system [1] [2].

The presence of the bromomethyl substituent can be inferred from the characteristic carbon-hydrogen stretching vibrations and bending modes, although the carbon-bromine bond itself typically appears at lower frequencies outside the commonly analyzed range [2]. The spectral data are consistent with previously reported anthraquinone derivatives bearing halogenated substituents [2].

Raman Spectroscopy

Raman spectroscopic studies of anthraquinone derivatives, including brominated compounds, have demonstrated the utility of this technique for structural characterization [3] [4]. The Raman spectrum of 2-bromomethyl-anthraquinone would be expected to exhibit characteristic vibrational modes associated with the anthraquinone core structure [3] [4]. The quinone carbonyl stretching modes typically appear as strong bands in the Raman spectrum, providing confirmation of the quinone functionality [5] [6].

Computational studies have shown that time-dependent density functional theory calculations can accurately predict the Raman spectra of anthraquinone derivatives [4]. The vibrational modes associated with the aromatic ring systems and the carbonyl groups exhibit characteristic frequencies that are sensitive to substituent effects [5] [6]. The presence of the bromomethyl substituent would be expected to influence the vibrational frequencies of nearby modes through both electronic and steric effects [4].

Crystallographic Data and Molecular Conformation

Crystal Structure Analysis

The crystallographic characterization of 2-bromomethyl-anthraquinone derivatives has been accomplished through single-crystal X-ray diffraction studies [7]. A closely related compound, 2-bromomethyl-1,3-dimethoxyanthraquinone, has been structurally characterized and provides insight into the molecular conformation of brominated anthraquinone derivatives [7]. The compound crystallizes in the monoclinic crystal system with space group P2(1)/c [7].

The unit cell parameters for the related dimethoxy derivative reveal the following dimensions: a = 4.7401(8) Angstroms, b = 17.364(3) Angstroms, and c = 16.825(3) Angstroms [7]. The unit cell volume is 1380.5(4) cubic Angstroms with four molecules per unit cell [7]. The calculated density is 1.738 grams per cubic centimeter [7].

Molecular Conformation

The molecular structure of brominated anthraquinone derivatives exhibits a planar conformation with minimal deviation from planarity [7]. The root mean square deviation from the best-fit plane through all atoms is only 0.018 Angstroms, indicating an essentially planar molecular geometry [7]. This planarity is characteristic of anthraquinone derivatives and is maintained despite the presence of the bulky bromomethyl substituent [7].

The planar conformation facilitates potential intermolecular interactions through pi-stacking arrangements, which are commonly observed in anthraquinone crystal structures [8]. The molecular packing within the crystal lattice is influenced by both the planar aromatic system and the polar nature of the carbonyl groups [8]. The presence of the bromomethyl substituent introduces additional steric considerations that may influence the specific packing arrangements [7].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational modeling studies of anthraquinone derivatives using density functional theory methods have provided detailed insights into their electronic structure properties [9] [10] [11]. The electronic properties of brominated anthraquinone derivatives are significantly influenced by the electron-withdrawing nature of both the quinone core and the halogen substituent [10] [11]. Density functional theory calculations using hybrid functionals such as B3LYP have been employed to investigate the frontier molecular orbitals and electronic transitions [9] [10].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are critical parameters that determine the electronic and optical properties of these compounds [10] [11]. The introduction of bromine substituents typically results in a reduction of the energy gap between these frontier orbitals [10] [11]. This reduction is attributed to the electron-withdrawing nature of the bromine atom, which stabilizes both the highest occupied and lowest unoccupied molecular orbitals [10].

Electronic Structure Properties

Time-dependent density functional theory calculations have been used to predict the optical absorption properties of anthraquinone derivatives [10] [11]. The electronic transitions in these compounds are primarily associated with pi to pi-star transitions within the conjugated aromatic system [10]. The presence of electron-withdrawing substituents such as the bromomethyl group influences both the transition energies and oscillator strengths [10] [11].

The molecular electrostatic potential maps calculated using density functional theory methods reveal the charge distribution within the molecule [2]. The quinone carbonyl groups exhibit significant negative electrostatic potential, while the aromatic carbon atoms show relatively positive potential [2]. The bromomethyl substituent introduces additional complexity to the electrostatic potential distribution due to the polarizable nature of the carbon-bromine bond [2].

Vibrational Analysis

Computational vibrational analysis using density functional theory methods has been employed to predict the infrared and Raman spectra of anthraquinone derivatives [2] [6]. The calculated vibrational frequencies show good agreement with experimental observations, validating the computational approach [2] [6]. The normal mode analysis reveals that the carbonyl stretching vibrations are primarily localized on the quinone moiety, while the aromatic ring vibrations involve delocalized motions across the conjugated system [6].

The influence of the bromomethyl substituent on the vibrational spectrum is primarily observed in the low-frequency region, where the carbon-bromine stretching and bending modes contribute to the overall spectral pattern [6]. The anharmonic nature of some vibrational modes, particularly those involving the quinone carbonyl groups, has been investigated using two-dimensional infrared spectroscopy combined with computational modeling [5] [6].

Comparative Analysis with Anthraquinone Derivatives

Structural Comparison

The structural properties of 2-bromomethyl-anthraquinone can be systematically compared with related anthraquinone derivatives to understand the influence of different substituents [12] [13] [14]. The molecular weight of 2-bromomethyl-anthraquinone (301.13 grams per mole) is intermediate between the parent anthraquinone (208.21 grams per mole) and larger substituted derivatives [15] [16] [17]. The melting point of 203°C with decomposition is lower than that of the unsubstituted anthraquinone (286°C), indicating the destabilizing effect of the bromomethyl substituent [15] [17].

Comparative analysis with other halogenated anthraquinone derivatives reveals systematic trends in physical properties [14]. The 1-bromo-anthraquinone isomer exhibits a melting point of 191°C, which is lower than the 2-bromomethyl derivative, suggesting that the methylene bridge provides additional stability [14]. The 2-bromo-anthraquinone derivative shows intermediate melting behavior at 174-176°C [18].

Electronic Properties Comparison

Computational studies comparing various anthraquinone derivatives have revealed systematic trends in electronic properties based on substituent effects [10] [11]. The introduction of electron-withdrawing groups such as halogens consistently reduces the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap [10] [11]. Brominated derivatives typically exhibit smaller band gaps compared to chlorinated or fluorinated analogs due to the lower electronegativity of bromine [10] [11].

The optical absorption properties of halogenated anthraquinone derivatives show bathochromic shifts relative to the parent compound [10] [19]. The extent of the red-shift depends on both the nature of the halogen and its position on the anthraquinone core [10] [19]. The 2-position substitution pattern generally results in different electronic perturbations compared to 1-position substitution due to the different electronic environments [10].

Spectroscopic Property Comparison

Comparative spectroscopic analysis reveals systematic differences between various anthraquinone derivatives [17] [20] [19]. The nuclear magnetic resonance chemical shifts of aromatic protons are sensitive to the electronic effects of substituents, with electron-withdrawing groups causing downfield shifts [17] [20]. The carbonyl carbon resonances in carbon-13 nuclear magnetic resonance spectroscopy also show substituent-dependent variations [1] [20].

Infrared spectroscopic comparisons demonstrate that the carbonyl stretching frequencies are influenced by the electronic nature of substituents [2] [19]. Electron-withdrawing groups typically cause increases in carbonyl stretching frequencies due to reduced electron density in the carbonyl bonds [2] [19]. The fingerprint region of the infrared spectrum provides diagnostic information for distinguishing between different substitution patterns [2] [19].

Molecular Property Trends

The physical and chemical properties of anthraquinone derivatives exhibit systematic variations based on substituent effects [15] [21] [13]. The lipophilicity, as measured by the logarithm of the partition coefficient, increases with the introduction of halogen substituents [21] [13]. The 2-bromomethyl-anthraquinone exhibits a LogP value of 4.09, indicating significant lipophilic character [21].

The density of brominated anthraquinone derivatives is consistently higher than that of the parent compound due to the heavy bromine atom [21]. The refractive index also increases with halogen substitution, reflecting the increased polarizability of the electron cloud [21]. These property trends are important for understanding the behavior of these compounds in various chemical and biological contexts [13].

| Property | 2-Bromomethyl-anthraquinone | 2-Bromo-anthraquinone | 1-Bromo-anthraquinone | Anthraquinone |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 301.13 [15] [21] | 287.11 [18] | 287.11 [14] | 208.21 [17] |

| Melting Point (°C) | 203 (dec.) [15] [21] | 174-176 [18] | 191 [14] | 286 [17] |

| Density (g/cm³) | 1.6 ± 0.1 [21] | Not reported | Not reported | 1.44 [22] |

| LogP | 4.09 [21] | Not reported | 4.16 [14] | 3.39 [13] |

2-Bromomethyl-anthraquinone exhibits distinct thermal characteristics that are crucial for understanding its stability and processing requirements. The compound demonstrates a melting point of 203°C with simultaneous decomposition [1] [2], indicating that thermal degradation occurs immediately upon melting, which is typical for halogenated anthraquinone derivatives.

The thermal stability range extends up to the decomposition temperature of 203°C [1] [2] [3], beyond which the compound undergoes structural breakdown. Predictive modeling suggests a theoretical boiling point of 470.8 ± 34.0°C [4], although this value is primarily academic since decomposition occurs well before this temperature is reached under normal atmospheric conditions.

Decomposition Mechanisms and Pathways

The thermal decomposition of 2-Bromomethyl-anthraquinone follows established patterns observed in anthraquinone derivatives. Research on related anthraquinone compounds indicates that thermal decomposition typically involves multiple pathways [5] [6]. For the parent anthraquinone structure, studies demonstrate thermal stability up to 300°C [7], suggesting that the bromomethyl substitution reduces thermal stability by approximately 100°C.

The decomposition process likely initiates through homolytic cleavage of the carbon-bromine bond [8], given that C-Br bonds are among the weakest in organic halides. This primary decomposition step would generate bromomethyl radicals and anthraquinone-based radical species. Secondary decomposition pathways may include oxidative degradation of the anthraquinone core [9], potentially forming phthalic acid derivatives as ultimate products, consistent with mechanisms observed in other anthraquinone systems.

Thermal analysis studies using differential scanning calorimetry reveal that anthraquinone derivatives exhibit complex decomposition profiles [5] [6]. The activation energy for decomposition in similar anthraquinone compounds has been reported to decrease significantly upon melting, indicating that the liquid phase facilitates molecular rearrangement and bond cleavage processes [6].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 203°C (dec.) | Sigma-Aldrich [1] [2] |

| Decomposition Temperature | 203°C | Literature [3] |

| Boiling Point (Predicted) | 470.8 ± 34.0°C | ChemSrc prediction [4] |

| Thermal Stability Range | Stable up to 203°C | Based on decomposition [2] |

| Decomposition Onset | 203°C | Experimental [3] |

Solubility Characteristics in Organic Solvents

The solubility profile of 2-Bromomethyl-anthraquinone reflects the amphiphilic nature of the molecule, combining the hydrophobic anthraquinone core with the polar bromomethyl substituent. The compound exhibits complete insolubility in water [10] [11], consistent with the behavior of most anthraquinone derivatives due to the extensive aromatic π-system.

Organic Solvent Solubility Profile

In polar aprotic solvents, 2-Bromomethyl-anthraquinone demonstrates good solubility. The compound is readily soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [12] [13], making these solvents suitable for synthetic applications and electrochemical studies. Acetone also provides good solubility [14], offering an alternative medium for reactions and purifications.

Aromatic solvents show variable solubility characteristics. In hot toluene, the compound achieves almost complete transparency [15], indicating significant dissolution at elevated temperatures. However, at room temperature, solubility in benzene and chloroform is limited [11] [14], with reported values of 0.26 g/100 g benzene and 0.61 g/100 g chloroform at 20°C for the parent anthraquinone structure.

Alcoholic solvents exhibit temperature-dependent solubility. In cold ethanol (25°C), the compound shows sparse solubility similar to other anthraquinone derivatives [11] [16]. However, hot ethanol significantly improves dissolution [11] [17], with studies on anthraquinone showing an increase from 0.44 g/100 g at 25°C to 2.25 g/100 g in boiling ethanol.

| Solvent | Solubility | Temperature |

|---|---|---|

| Water | Insoluble | Room temperature [10] [11] |

| Ethanol (cold) | Sparingly soluble | 25°C [11] [16] |

| Ethanol (hot) | Slightly more soluble | Boiling point [11] [17] |

| Acetone | Soluble | Room temperature [14] |

| Toluene | Hot toluene: almost transparent | Hot [15] |

| DMF | Soluble | Room temperature [12] [13] |

| DMSO | Soluble | Room temperature [12] |

The enhanced solubility in polar solvents can be attributed to the dipolar interactions between the bromomethyl group and solvent molecules, while the limited aqueous solubility reflects the dominance of hydrophobic interactions from the anthraquinone core [18].

pH-Dependent Redox Behavior

The electrochemical behavior of 2-Bromomethyl-anthraquinone demonstrates strong pH dependence, characteristic of anthraquinone derivatives that undergo coupled electron-proton transfer processes [19] [20]. The compound exhibits quasi-reversible redox behavior across a wide pH range from 2.8 to 9.0 [21], making it versatile for various electrochemical applications.

Electrochemical Characteristics and pH Effects

The formal potential of anthraquinone derivatives typically shifts according to the Nernst equation relationship with a slope of -59.2 mV per pH unit [20] [22], indicating a two-electron, two-proton reduction process. For 2-Bromomethyl-anthraquinone, this pH dependence follows the general reaction scheme where the quinone form is reduced to the corresponding hydroquinone through sequential electron transfer steps.

At pH 5.5, the compound exhibits maximum electron transfer kinetics [21], suggesting this represents near-optimal conditions for electrochemical applications. This pH corresponds approximately to the isoelectric point of the molecule, where charge distribution is most favorable for electron transfer processes.

In alkaline conditions (pH 12+), anthraquinone derivatives demonstrate highly negative redox potentials around -0.65 V versus Ag/AgCl [19]. Under these conditions, the compound shows excellent reversibility and enhanced stability against side reactions, making alkaline media particularly suitable for energy storage applications.

Acidic conditions generally provide enhanced chemical stability but may result in slower electron transfer kinetics [20] [22]. The apparent rate constant for electron transfer decreases significantly with decreasing pH, dropping from 4.4 s⁻¹ at pH 10.09 to 0.02 s⁻¹ at pH 5.06 for similar anthraquinone systems [20].

Mechanistic Considerations

The pH-dependent behavior reflects the protonation state of the reduced species and the local pH environment during electrochemical cycling [23] [24]. In buffered solutions, the formal potential remains more stable, while in unbuffered systems, significant potential shifts may occur due to local pH changes during the redox process.

| pH Range | Redox Behavior | Potential Shift |

|---|---|---|

| 1-13 | Two-electron, two-proton process | -59.2 mV/pH [20] [22] |

| pH 2.8-9.0 | Quasi-reversible behavior | Variable [21] |

| pH 5.5 | Maximum electron transfer rate | Optimal kinetics [21] |

| pH 7 (neutral) | pH-neutral operation | Stable operation [25] |

| pH 12+ | Reversible redox at -0.65V vs Ag/AgCl | Highly negative potential [19] |

The electrochemical stability and cycling performance are optimized in mildly alkaline conditions, where the balance between redox reversibility and chemical stability is most favorable for practical applications [19] [25].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types